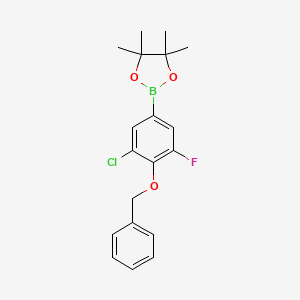

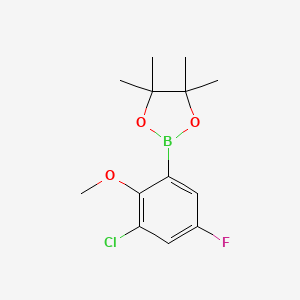

3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester

Overview

Description

3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester is a reagent used in the synthesis of a selective 17β-HSD1 inhibitor in the therapeutic treatment of endometriosis . Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3 .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.54 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications

Polymer Synthesis and Modification

3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester has been utilized in polymer chemistry, specifically in the synthesis of hyperbranched polythiophene. Through a catalyst-transfer Suzuki–Miyaura coupling reaction, a polymer with a nearly 100% degree of branching was achieved. This method showcases the ester's role in facilitating the synthesis of advanced polymeric materials with controlled architectures (Segawa, Higashihara, & Ueda, 2013).

Fluoroarene Conversion

Another application is in the nickel-catalyzed borylation of polyfluoroarenes, transforming fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This process demonstrates the compound's utility in creating building blocks for synthetic chemistry, facilitating the derivation of various boronate esters from partially fluorinated arenes (Zhou et al., 2016).

Sensing Applications

Organoboron compounds, including derivatives of this compound, have been explored as Lewis acid receptors for fluoride ions in polymeric membranes. These materials exhibit selective responses to fluoride ions, highlighting the potential of organoboron compounds in environmental and health-related sensing technologies (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

Organic Synthesis and Functionalization

The compound is instrumental in organic synthesis, such as in the palladium or iron-catalyzed ipso-defluoroborylation of aryl fluorides. This method allows for the efficient synthesis of arylboronic acid pinacol esters, showcasing the adaptability of these reactions to various functional groups, which is crucial for the development of pharmaceuticals and complex organic molecules (Zhao, Wu, Liu, & Cao, 2018).

Fluorescence and Phosphorescence Studies

Interestingly, simple arylboronic esters, including derivatives similar to this compound, exhibit phosphorescence in the solid state at room temperature. This unexpected finding opens new avenues for the development of organic phosphorescent materials without the need for heavy atoms, indicating potential applications in organic electronics and sensing (Shoji et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester, also known as 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are typically organic compounds in chemical reactions . This compound is a boronic ester, which is a highly valuable building block in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where the boron moiety in the boronic ester is removed . This process is catalyzed and involves a radical approach . The compound can also participate in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Biochemical Pathways

The compound affects several biochemical pathways. It can participate in transformations that include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound can also be involved in Suzuki cross-coupling reactions and the synthesis of biaryl amides .

Pharmacokinetics

It’s known that the compound’s stability is a significant factor influencing its bioavailability . Pinacol boronic esters, such as this compound, are usually bench-stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action depends on the specific reaction it’s involved in. For instance, in protodeboronation, the removal of the boron moiety can lead to the formation of new organic compounds . In Suzuki-Miyaura coupling, the compound can help form carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH can strongly influence the rate of hydrolysis of phenylboronic pinacol esters . Additionally, the compound’s stability can be affected by air and moisture .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Future Directions

The future directions of this compound lie in its potential applications in organic synthesis. For instance, it can be used in the synthesis of a selective 17β-HSD1 inhibitor in the therapeutic treatment of endometriosis . Furthermore, the development of protocols for the functionalizing deboronation of alkyl boronic esters, including protodeboronation, is an area of ongoing research .

properties

IUPAC Name |

2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-6-8(16)7-10(15)11(9)17-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBHDXHBTLRQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136043 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121514-87-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.